![molecular formula C17H25N3O4S B10881649 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylcyclohexyl group and a 2-nitrophenylsulfonyl group
Preparation Methods
The synthesis of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-Methylcyclohexylamine: This intermediate can be synthesized by the hydrogenation of 4-methylcyclohexanone using a suitable catalyst.
Formation of 1-(4-Methylcyclohexyl)piperazine: The 4-methylcyclohexylamine is then reacted with piperazine under appropriate conditions to form 1-(4-methylcyclohexyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(4-methylcyclohexyl)piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenylsulfonyl group may play a key role in its activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylcyclohexyl)piperazine: Lacks the nitrophenylsulfonyl group, resulting in different chemical and biological properties.
1-(4-Methylcyclohexyl)-4-[(2-chlorophenyl)sulfonyl]piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-6-8-15(9-7-14)18-10-12-19(13-11-18)25(23,24)17-5-3-2-4-16(17)20(21)22/h2-5,14-15H,6-13H2,1H3 |
InChI Key |
PPNHUEKPWFIUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)
methanone](/img/structure/B10881577.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
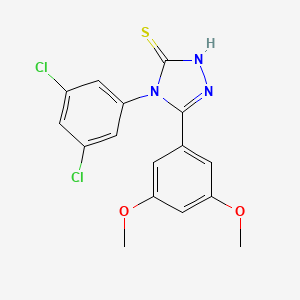
![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)
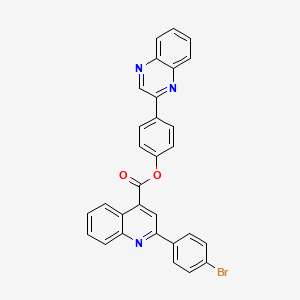
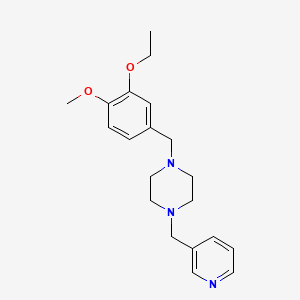
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
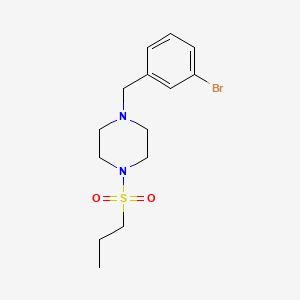
![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
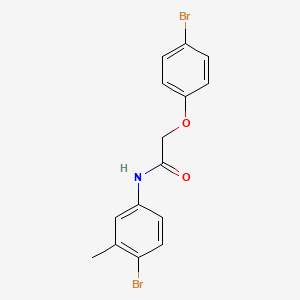
![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
